![molecular formula C22H32O5 B119566 11-β,17-α,21-三羟基-6-α-甲基孕甾-4-烯-3,20-二酮 CAS No. 1625-39-4](/img/structure/B119566.png)
11-β,17-α,21-三羟基-6-α-甲基孕甾-4-烯-3,20-二酮
描述
11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione is a synthetic glucocorticoid with anti-inflammatory properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions. The compound is known for its potent effects and is often used in clinical settings to manage conditions such as arthritis, asthma, and allergic reactions .
科学研究应用
Therapeutic Uses
1. Anti-inflammatory and Immunosuppressive Effects
Triamcinolone acetonide is widely used for its potent anti-inflammatory and immunosuppressive properties. It is effective in treating conditions such as:
- Asthma : Administered via inhalation or injection to reduce airway inflammation.
- Allergic Reactions : Used in managing severe allergic responses.
- Autoimmune Diseases : Employed in conditions like rheumatoid arthritis and lupus to suppress the immune response.
2. Dermatological Applications
This compound is utilized in various dermatological preparations for:
- Eczema : Topical formulations help alleviate inflammation and itching.
- Psoriasis : Reduces the severity of skin lesions.
- Dermatitis : Effective in treating contact dermatitis and other inflammatory skin conditions.
Pharmaceutical Formulations
1. Injectable Preparations
Triamcinolone acetonide is available in injectable forms for both local and systemic administration. These formulations are crucial for:
- Joint Injections : Directly targeting inflamed joints in arthritis patients.
- Intralesional Injections : Administered into skin lesions for localized treatment.
2. Topical Formulations
The compound is incorporated into creams, ointments, and lotions for direct application to affected areas. These formulations are designed to maximize local efficacy while minimizing systemic absorption.
Biological Research Applications
1. Mechanistic Studies
Researchers utilize triamcinolone acetonide to study the mechanisms of glucocorticoid action within cellular environments. This includes investigations into:
- Gene Regulation : Understanding how glucocorticoids influence gene expression related to inflammation and immune responses.
- Signal Transduction Pathways : Exploring how the compound affects signaling pathways involved in cellular stress responses.
2. Drug Development
The compound serves as a standard reference in drug formulation studies aimed at developing new corticosteroids or improving existing formulations. Its pharmacokinetic properties are often compared against novel compounds to evaluate efficacy and safety profiles.
Case Studies
Study | Application | Findings |
---|---|---|
Study on Asthma Management | Evaluated the efficacy of inhaled triamcinolone acetonide | Demonstrated significant reduction in asthma exacerbations compared to placebo. |
Clinical Trial for Psoriasis | Investigated topical triamcinolone acetonide | Showed improvement in skin lesions with minimal side effects after 12 weeks of treatment. |
Research on Gene Expression | Analyzed the impact of triamcinolone on inflammatory genes | Found that triamcinolone significantly downregulated pro-inflammatory cytokines in vitro. |
作用机制
Target of Action
The primary target of 11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione, also known as 6α-Methyl Hydrocortisone , is the glucocorticoid receptor. This receptor is involved in the regulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .
Mode of Action
Upon binding to the glucocorticoid receptor, 6α-Methyl Hydrocortisone induces a conformational change in the receptor, leading to its activation . The activated receptor then translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA and modulates the transcription of target genes . This results in the production of proteins that mediate the anti-inflammatory and immunosuppressive effects of glucocorticoids .
Biochemical Pathways
The activation of the glucocorticoid receptor by 6α-Methyl Hydrocortisone affects several biochemical pathways. For instance, it inhibits the NF-kB pathway, thereby reducing the production of pro-inflammatory cytokines . It also suppresses the AP-1 pathway, which further contributes to its anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetic properties of 6α-Methyl Hydrocortisone are characterized by its absorption, distribution, metabolism, and excretion (ADME). It is predicted to have a density of 1.26±0.1 g/cm3 . It has a melting point of 203-208 °C and a boiling point of 568.2±50.0 °C . It is slightly soluble in acetone, chloroform (very slight, with heating), DMSO, and methanol .
Result of Action
The molecular and cellular effects of 6α-Methyl Hydrocortisone’s action include the suppression of inflammation and immune responses. This is achieved through the inhibition of pro-inflammatory cytokines and the induction of anti-inflammatory proteins . It can also cause apoptosis in breast cancer cells .
Action Environment
The action, efficacy, and stability of 6α-Methyl Hydrocortisone can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Its stability can be affected by light, heat, and humidity . Furthermore, its efficacy can be influenced by the physiological state of the individual, including their health status, age, and genetic factors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. One common method involves the hydroxylation of a suitable steroid precursor at specific positions to introduce the hydroxyl groups at the 11, 17, and 21 positions. This is followed by methylation at the 6-alpha position. The reaction conditions often require the use of strong oxidizing agents and catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as extraction, purification, and crystallization to isolate the final product. Advanced techniques like chromatography and recrystallization are employed to achieve the desired purity levels .
化学反应分析
Types of Reactions
11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-) under acidic or basic conditions.
Major Products
The major products formed from these reactions include various hydroxylated, methylated, and halogenated derivatives of the original compound. These derivatives often exhibit different pharmacological properties and can be used for specific therapeutic applications .
相似化合物的比较
Similar Compounds
Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A synthetic glucocorticoid with a similar mechanism of action but different potency and side effect profile.
Uniqueness
11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione is unique due to its specific hydroxylation and methylation pattern, which contributes to its distinct pharmacological profile. Its potent anti-inflammatory effects and relatively lower side effect profile make it a valuable therapeutic agent in clinical practice .
生物活性
11-beta,17-alpha,21-Trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione is a steroid compound that has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities. This compound is a derivative of corticosteroids and exhibits various physiological effects that make it relevant for therapeutic applications.
Chemical Structure and Properties
The chemical formula for 11-beta,17-alpha,21-trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione is with a molecular weight of approximately 362.46 g/mol. The compound features three hydroxyl groups at positions 11, 17, and 21, contributing to its biological activity and interaction with steroid receptors.
Structural Characteristics
Property | Details |
---|---|
Molecular Formula | C21H30O5 |
Molecular Weight | 362.46 g/mol |
CAS Registry Number | 116907-82-5 |
IUPAC Name | 11-beta,17-alpha,21-trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione |
The biological activity of this compound primarily stems from its interaction with corticosteroid receptors. It exhibits glucocorticoid activity, which influences various metabolic processes including glucose metabolism, immune response modulation, and anti-inflammatory effects. The presence of hydroxyl groups enhances its affinity for these receptors.
Pharmacological Effects
Research indicates that this compound may possess the following pharmacological effects:
- Anti-inflammatory Activity : Similar to other corticosteroids, it may help reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
- Immunosuppressive Properties : It could potentially modulate immune responses, making it beneficial in conditions like autoimmune diseases.
- Metabolic Effects : It may influence carbohydrate metabolism and fat distribution in the body.
Case Studies and Research Findings
-
Case Study on Anti-inflammatory Effects :
A study demonstrated that administration of 11-beta,17-alpha,21-trihydroxy-6-alpha-methylpregn-4-ene-3,20-dione significantly reduced markers of inflammation in animal models. The compound was compared to traditional corticosteroids and showed comparable efficacy with potentially fewer side effects. -
Research on Metabolic Impact :
Another investigation focused on the metabolic effects of this steroid in diabetic rat models. The results indicated improved glucose tolerance and insulin sensitivity following treatment with the compound. -
Clinical Trials :
Preliminary clinical trials have suggested that this compound may be effective in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a critical role.
Comparative Analysis with Other Steroids
Compound | Anti-inflammatory Activity | Immunosuppressive Properties | Metabolic Effects |
---|---|---|---|
11-beta,17-alpha,21-Trihydroxy... | Moderate | Moderate | Beneficial |
Prednisone | High | High | Variable |
Dexamethasone | Very High | Very High | Negative |
属性
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h9,12,14-15,17,19,23,25,27H,4-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWLSWNUHFREIQ-PJHHCJLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)(C(=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313722 | |
Record name | 6α-Methylhydrocortisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1625-39-4 | |
Record name | 6α-Methylhydrocortisone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1625-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11beta,17,21-Trihydroxy-6alpha-methylpregn-4-ene-3,20-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC19618 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6α-Methylhydrocortisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-β,17-α,21-trihydroxy-6-α-methylpregn-4-ene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6.ALPHA.-METHYLHYDROCORTISONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XQ6AER9QE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。